molecular formula C9H20N2O B13192776 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol

3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol

Cat. No.: B13192776
M. Wt: 172.27 g/mol
InChI Key: GPOLJBHPYQZGFN-UHFFFAOYSA-N
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Description

3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the reductive amination of 3-(piperidin-1-yl)propanal with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques like distillation and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into various amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of 3-[2-(aminomethyl)piperidin-1-yl]propan-1-one.

    Reduction: Formation of 3-[2-(aminomethyl)piperidin-1-yl]propan-1-amine.

    Substitution: Formation of various substituted piperidines.

Scientific Research Applications

3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol
  • 3-(Piperidin-1-yl)propan-1-ol
  • Biperiden

Uniqueness: 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-[2-(aminomethyl)piperidin-1-yl]propan-1-ol

InChI

InChI=1S/C9H20N2O/c10-8-9-4-1-2-5-11(9)6-3-7-12/h9,12H,1-8,10H2

InChI Key

GPOLJBHPYQZGFN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CN)CCCO

Origin of Product

United States

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